Chloroprallethrin
Overview
Description
Chloroprallethrin: is a novel pyrethroid ester insecticide primarily used in agricultural and household settings. It is a synthetic compound designed to mimic the insecticidal properties of natural pyrethrins, which are derived from chrysanthemum flowers. This compound is known for its effectiveness in controlling a wide range of insect pests, making it a valuable tool in pest management .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroprallethrin is synthesized through the formal condensation of (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid with (4S)-4-hydroxy-3-methyl-2-(prop-2-yn-1-yl)cyclopent-2-en-1-one . The reaction typically involves the use of a suitable esterification agent under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes rigorous quality control measures to ensure the final product meets regulatory standards for purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: Chloroprallethrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into less complex compounds.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce simpler hydrocarbons .
Scientific Research Applications
Chloroprallethrin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of pyrethroid esters in various chemical reactions.
Biology: Investigated for its effects on insect physiology and behavior, contributing to the development of more effective pest control strategies.
Medicine: Explored for potential therapeutic applications due to its insecticidal properties.
Industry: Utilized in the formulation of insecticides for agricultural and household use, providing effective pest control solutions
Mechanism of Action
Chloroprallethrin exerts its insecticidal effects by targeting the nervous system of insects. It interacts with voltage-gated sodium channels (VGSCs) in the central and peripheral nervous systems, leading to prolonged depolarization of nerve cells. This results in paralysis and eventual death of the insect . The molecular targets and pathways involved in this mechanism are similar to those of other pyrethroid insecticides .
Comparison with Similar Compounds
Prallethrin: Structurally similar to chloroprallethrin, prallethrin also targets VGSCs and is used as an insecticide.
Permethrin: Another pyrethroid insecticide with a similar mechanism of action but different chemical structure.
Cypermethrin: A widely used pyrethroid insecticide known for its high potency and broad-spectrum activity.
Uniqueness of this compound: this compound is unique due to its specific chemical structure, which provides distinct insecticidal properties. Its effectiveness against a wide range of pests and its relatively low toxicity to non-target organisms make it a valuable addition to the arsenal of pest control agents .
Properties
IUPAC Name |
[(1S)-2-methyl-4-oxo-3-prop-2-ynylcyclopent-2-en-1-yl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-5-6-10-9(2)13(8-12(10)20)22-16(21)15-11(7-14(18)19)17(15,3)4/h1,7,11,13,15H,6,8H2,2-4H3/t11-,13+,15+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNZCZHWQZMZER-ZLDLUXBVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(Cl)Cl)CC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(Cl)Cl)CC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250346-55-5 | |
Record name | Chloroprallethrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250346555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHLOROPRALLETHRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK5PBM6HB2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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